molecular formula C10H11F3N2O2 B11759953 (1R)-1-[2-methyl-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine

(1R)-1-[2-methyl-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No.: B11759953
M. Wt: 248.20 g/mol
InChI Key: PMNIGRUWVXKLSK-ZCFIWIBFSA-N
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Description

(1R)-1-[2-methyl-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine is a complex organic compound characterized by the presence of a trifluoromethyl group, a nitro group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[2-methyl-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine typically involves multiple steps. One common approach is the trifluoromethylation of a suitable precursor, followed by nitration and subsequent amination. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[2-methyl-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The trifluoromethyl group can be reduced to a methyl group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions may require the use of Lewis acids like aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(1R)-1-[2-methyl-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (1R)-1-[2-methyl-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can damage cellular components. The compound’s overall structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol: Shares the trifluoromethyl group but differs in the presence of a hydroxyl group instead of a nitro group.

    5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole: Contains a trifluoromethyl group and a hydroxyl group but has a pyrazole ring instead of a phenyl ring.

Uniqueness

(1R)-1-[2-methyl-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the combination of its trifluoromethyl, nitro, and methyl groups attached to a phenyl ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11F3N2O2

Molecular Weight

248.20 g/mol

IUPAC Name

(1R)-1-[2-methyl-5-nitro-3-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C10H11F3N2O2/c1-5-8(6(2)14)3-7(15(16)17)4-9(5)10(11,12)13/h3-4,6H,14H2,1-2H3/t6-/m1/s1

InChI Key

PMNIGRUWVXKLSK-ZCFIWIBFSA-N

Isomeric SMILES

CC1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])[C@@H](C)N

Canonical SMILES

CC1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(C)N

Origin of Product

United States

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